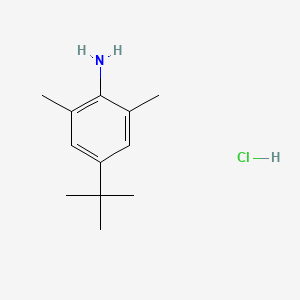

4-tert-Butyl-2,6-dimethylaniline hydrochloride

Description

Systematic Nomenclature and Structural Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, reflecting its structural composition as a substituted aniline derivative. The base compound, 4-tert-Butyl-2,6-dimethylaniline, carries the Chemical Abstracts Service number 42014-60-8, while its hydrochloride salt form is assigned the Chemical Abstracts Service number 859784-19-3. The molecular formula of the free base is C₁₂H₁₉N, with a molecular weight of 177.29 grams per mole, while the hydrochloride salt exhibits the molecular formula C₁₂H₂₀ClN and a molecular weight of 213.747 grams per mole.

The structural identification reveals a benzene ring bearing three substituents: two methyl groups positioned at the 2- and 6-positions relative to the amino group, and a tertiary-butyl group at the 4-position. This substitution pattern creates significant steric congestion around the amino functionality, which profoundly influences the compound's chemical behavior and reactivity patterns. The International Union of Pure and Applied Chemistry name for the base compound is 4-tert-butyl-2,6-dimethylaniline, with alternative nomenclature including 4-(1,1-dimethylethyl)-2,6-dimethylbenzenamine and 2,6-dimethyl-4-tert-butylaniline.

Table 1: Physical and Chemical Properties of 4-tert-Butyl-2,6-dimethylaniline

| Property | Value | Reference |

|---|---|---|

| Melting Point | 29-29.5°C | |

| Boiling Point | 96°C | |

| Density | 0.9321 g/cm³ (25°C) | |

| Flash Point | 111.8°C | |

| Predicted pKa | 4.63±0.10 | |

| LogP | 3.76430 | |

| Refractive Index | 1.525 |

The molecular structure exhibits a three-dimensional arrangement where the bulky tert-butyl group at the para-position relative to the amino group creates substantial steric hindrance. This steric effect is further amplified by the presence of methyl groups at both ortho-positions, resulting in a highly crowded molecular environment around the nitrogen atom. The Simplified Molecular Input Line Entry System representation CC1=CC(=CC(=C1N)C)C(C)(C)C clearly illustrates the connectivity pattern, while the International Chemical Identifier key CHHGWEBJQVWINZ-UHFFFAOYSA-N provides a unique digital fingerprint for the compound.

Historical Development of Substituted Aniline Derivatives

The historical development of substituted aniline derivatives traces its origins to the groundbreaking work of Sir William Henry Perkin in 1856, when he accidentally discovered aniline purple, also known as mauve, while attempting to synthesize quinine. This serendipitous discovery marked the beginning of the synthetic dye industry and established aniline derivatives as crucial building blocks in organic chemistry. Perkin's work at the Royal College of Chemistry under August Wilhelm von Hofmann led to the first commercialized synthetic dye, fundamentally transforming the chemical industry and paving the way for modern pharmaceutical and materials science applications.

The evolution of substituted aniline chemistry expanded significantly throughout the late 19th and early 20th centuries, with researchers exploring various substitution patterns to optimize properties for specific applications. The development of alkyl-substituted anilines, particularly those bearing bulky substituents like tert-butyl groups, emerged from the need to understand steric effects in aromatic amine chemistry. These compounds became essential starting materials for synthesizing complex organic molecules, including heterocyclic compounds, pharmaceuticals, and advanced materials.

Modern applications of substituted aniline derivatives encompass a broad spectrum of industrial and research applications. The aniline substituted derivatives such as mono-, bis- and tris-aryl compounds are widely used in manufacturing organometallic complexes, pharmaceuticals, and ferromagnetic materials. The versatility of these compounds stems from the amino group's ability to easily combine with aldehydes and ketones to obtain products with strong donor properties and flexible structures. In organometallic chemistry, complexes such as N-heterocyclic carbene ligands and β-diketiminate ligands are fabricated from aniline derivatives.

Table 2: Historical Milestones in Aniline Derivative Development

Positional Isomerism in Alkyl-Substituted Aromatic Amines

Positional isomerism in alkyl-substituted aromatic amines represents a fundamental concept in understanding the structure-property relationships of compounds like this compound. The arrangement of substituents around the benzene ring significantly influences both the physical properties and chemical reactivity of these molecules. Research has demonstrated that the position of substituents relative to the amino group affects various molecular recognition processes and chemical transformations.

Studies on the retention selectivity of aniline and positional isomers of substituted anilines have revealed remarkable differences in behavior based on substitution patterns. In various substituted isomers, except nitroaniline, a notable decrease in retention due to steric hindrance was observed for the 2-substituted isomer. This observation highlights the profound impact of steric effects when bulky substituents are positioned ortho to the amino group, as seen in 4-tert-Butyl-2,6-dimethylaniline where both ortho positions are occupied by methyl groups.

The concept of directing effects in electrophilic aromatic substitution provides additional insight into positional isomerism effects. Amino groups are classified as ortho-, para-directors, meaning they activate these positions toward electrophilic attack while deactivating the meta-position. The presence of alkyl substituents, particularly bulky groups like tert-butyl, can significantly modify these directing effects through steric hindrance. In compounds with multiple substituents, the overall reactivity pattern becomes a complex interplay between electronic activation and steric accessibility.

Table 3: Steric and Electronic Effects in Substituted Anilines

Quantum chemical calculations performed on aggregates between crown ethers and anilines have provided detailed insights into molecular recognition mechanisms for positional isomers. These studies suggest that compounds like 4-tert-Butyl-2,6-dimethylaniline interact with recognition elements in unconventional forms different from less substituted analogs. The steric bulk created by the combination of ortho-methyl groups and the para-tert-butyl group creates a unique three-dimensional environment that influences intermolecular interactions and binding affinities.

The separation of position isomers has been achieved through various chemical and physical methods, with particular attention to the differential reactivity patterns of ortho- versus meta- and para-substituted compounds. These separation techniques exploit the differences in reaction rates and product formation that result from positional isomerism effects. The understanding of these principles has practical applications in synthetic chemistry, where selective transformations of specific positional isomers are required for obtaining desired products with high purity and yield.

Properties

IUPAC Name |

4-tert-butyl-2,6-dimethylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N.ClH/c1-8-6-10(12(3,4)5)7-9(2)11(8)13;/h6-7H,13H2,1-5H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYEBYUUVLQRIFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C)C(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90580063 | |

| Record name | 4-tert-Butyl-2,6-dimethylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90580063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859784-19-3 | |

| Record name | 4-tert-Butyl-2,6-dimethylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90580063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation of 2,6-Dialkylaniline to Introduce the 4-tert-Butyl Group

The key step in preparing 4-tert-butyl-2,6-dimethylaniline involves selective alkylation at the 4-position of 2,6-dimethylaniline or its analogs using isobutene or related olefins.

-

- Catalysts such as aluminum chloride, boron trifluoride ether complexes (e.g., boron trifluoride-diethyl etherate), and acidic clays like Montmorillonite KSF are employed.

- Catalyst loading ranges from 0.01 to 0.3 mol per mole of 2,6-dialkylaniline, preferably 0.05 to 0.15 mol.

- Reaction temperature is typically between 100 and 300 °C, preferably 150 to 250 °C.

- Pressure ranges from atmospheric to 60 bar, preferably up to 40 bar.

- The reaction can be conducted solvent-free or with the olefin in excess serving as solvent; inert solvents like toluene may also be used.

Typical Procedure :

For example, 2,6-diisopropylaniline (a close analog) was reacted with isobutene in the presence of Montmorillonite KSF at 200 °C for 16 hours, yielding 4-tert-butyl-2,6-diisopropylaniline in good purity and yield (about 58.3% product in the reaction mixture).Isolation :

The product amine can be isolated by distillation or by forming its hydrochloride salt via saturation with hydrogen chloride gas, precipitating the hydrochloride for filtration.

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Catalyst | AlCl3, BF3·OEt2, Montmorillonite | 0.01–0.3 mol/mol amine |

| Temperature | 100–300 °C (preferably 150–250 °C) | High temperature favors alkylation |

| Pressure | 1–60 bar (preferably ≤40 bar) | Maintains olefin saturation |

| Solvent | None or olefin excess or toluene | Olefin can act as solvent |

| Reaction Time | 15–16 hours | Extended heating required |

Conversion to Hydrochloride Salt

After alkylation, the free base amine is converted to the hydrochloride salt to improve stability and facilitate isolation.

Method :

The organic phase containing the alkylated aniline is saturated with hydrogen chloride gas or treated with hydrochloric acid in an organic solvent (e.g., hexane or toluene), causing precipitation of the hydrochloride salt. The solid is then collected by filtration and dried.Properties :

The hydrochloride salt typically exhibits a melting point around 73–74 °C and can be purified by recrystallization from hexane or similar solvents.

Summary Table of Preparation Method

| Step | Description | Conditions/Notes |

|---|---|---|

| Starting Material | 2,6-dimethylaniline or 2,6-dialkylaniline | Purity >95% preferred |

| Alkylation Agent | Isobutene (2-methylpropene) | Excess or stoichiometric |

| Catalyst | Aluminum chloride, boron trifluoride etherate, Montmorillonite KSF | 0.05–0.15 mol per mol amine |

| Reaction Temperature | 150–250 °C | High temperature required |

| Reaction Pressure | Atmospheric to 40 bar | Maintains olefin saturation |

| Solvent | None, olefin excess, or toluene | Solvent-free preferred for simplicity |

| Reaction Time | 15–16 hours | Sufficient for complete alkylation |

| Product Isolation | Distillation or formation of hydrochloride salt | Salt formation via HCl gas saturation |

| Purification | Recrystallization from hexane or similar solvents | Yields pure 4-tert-butyl-2,6-dimethylaniline hydrochloride |

Research Findings and Notes

- The alkylation is highly regioselective for the 4-position due to steric hindrance by methyl groups at the 2 and 6 positions.

- Use of acidic catalysts like boron trifluoride etherate enhances reaction rates and yields.

- The hydrochloride salt is favored for its stability and ease of handling.

- Reaction without additional solvents reduces environmental impact and simplifies workup.

- Pressure control is important to maintain olefin concentration and drive the reaction forward.

- Purification by fractional distillation followed by recrystallization ensures high purity product suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-2,6-dimethylaniline hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like bromine or nitric acid are used for halogenation and nitration reactions, respectively.

Major Products Formed

Oxidation: Quinones and nitroso derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitrated products.

Scientific Research Applications

4-tert-Butyl-2,6-dimethylaniline hydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is used in the study of enzyme inhibition and protein interactions.

Medicine: It serves as a precursor for the synthesis of pharmaceutical drugs.

Industry: The compound is used in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 4-tert-Butyl-2,6-dimethylaniline hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In biological systems, it can modulate signaling pathways by interacting with receptors and altering their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Functional Group Variations

Table 1: Key Structural and Functional Differences

Key Observations:

- Substituent Effects : Replacing the tert-butyl group in 4-tert-Butyl-2,6-dimethylaniline HCl with a chloro group (as in 4-Chloro-2,6-dimethylaniline HCl) reduces steric hindrance but increases electronegativity, altering reactivity in nucleophilic substitution reactions .

- Nitro Functionalization : Musk ketone shares the tert-butyl and methyl groups but incorporates nitro and ketone moieties, directing its use toward fragrance applications rather than synthesis .

- Sulfonyl Derivatives : Sulfonyl chloride derivatives (e.g., 4-tert-Butyl-2,6-dimethylbenzenesulfonyl chloride) exhibit distinct reactivity for sulfonamide bond formation, critical in drug development .

Crystallographic and Physical Properties

Table 2: Crystallographic Data Comparison

Key Observations:

- Crystal Packing : The tert-butyl group induces steric effects, influencing crystal symmetry. Sulfonate esters with longer alkyl chains (e.g., propyl vs. ethyl) adopt orthorhombic systems, whereas shorter chains favor triclinic systems .

- Thermal Stability : Higher formula weights in sulfonyl derivatives correlate with increased melting points and thermal stability compared to the aniline hydrochloride .

Industrial and Commercial Considerations

- Cost Analysis : 4-tert-Butyl-2,6-dimethylaniline is priced at $51.00/100 mg, reflecting its niche role in high-value synthesis. In contrast, bulkier sulfonate esters (e.g., propyl derivative) are cost-effective for material science applications .

- Regulatory Aspects : Musk derivatives like musk ketone face stricter regulatory scrutiny due to nitro group toxicity, unlike the aniline hydrochloride, which is prioritized for laboratory use .

Biological Activity

Chemical Structure and Properties

4-tert-Butyl-2,6-dimethylaniline hydrochloride (CAS 859784-19-3) is an organic compound characterized by the presence of a tert-butyl group and two methyl groups attached to an aniline structure. Its molecular formula is C12H19N·HCl, with a molecular weight of 213.75 g/mol. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.

The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors. It functions as an enzyme inhibitor by binding to active or allosteric sites, thus preventing substrate access and inhibiting catalytic activity. This interaction can modulate various signaling pathways within biological systems.

Enzyme Inhibition Studies

Research indicates that this compound has been employed in studies focusing on enzyme inhibition. For instance, it has been shown to inhibit specific enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. In animal studies, it has been associated with marginally toxic effects on the hepatic and renal systems, with LD50 values reported at approximately 1.2-1.3 g/kg in rats . Chronic exposure studies have indicated potential carcinogenic effects, particularly in the nasal cavity of rodents, highlighting the need for careful handling and usage in research settings .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 4-tert-Butyl-2,6-dimethylaniline | Contains tert-butyl and two methyl groups | Enzyme inhibitor; potential carcinogen |

| 2,6-Dimethylaniline | Lacks tert-butyl group | Similar enzyme inhibition properties |

| 4-tert-Butylaniline | Contains tert-butyl but fewer methyl groups | Less sterically hindered; more reactive |

This table illustrates how the presence of functional groups influences the biological activity and reactivity of these compounds.

Case Study 1: Enzyme Inhibition

In a study exploring the inhibition of cytochrome P450 enzymes, this compound demonstrated significant inhibitory effects on enzyme activity, which could have implications for drug metabolism. The compound's hydrophobic nature due to the tert-butyl group enhances its interaction with lipid membranes, facilitating enzyme binding.

Case Study 2: Toxicity Assessment

A chronic toxicity study involving Charles River CD rats revealed that prolonged exposure to this compound resulted in significant neoplastic lesions in the nasal cavity. The study noted a dose-dependent relationship between exposure levels and tumor incidence . This finding underscores the compound's potential risks when used in high concentrations or over extended periods.

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity while reducing toxicity. For example, modifications aimed at altering steric hindrance or electronic properties have shown promise in developing more effective enzyme inhibitors with lower side effects .

Summary of Key Findings

- Enzyme Inhibition : Effective against specific metabolic enzymes.

- Toxicity : Associated with liver and kidney toxicity; potential carcinogenic effects observed.

- Derivative Synthesis : Ongoing research aims to create safer analogs for therapeutic use.

Q & A

Q. What safety protocols are essential for handling hazardous intermediates during synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.